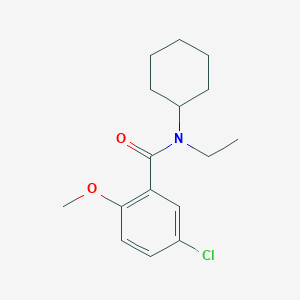
5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide, also known as CEC, is a chemical compound that has been studied for its potential use in scientific research. CEC belongs to the class of benzamide compounds and has been shown to have interesting biochemical and physiological effects. In
作用機序
The mechanism of action of 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide involves its interaction with the dopamine D2 receptor. This compound has been shown to act as a partial agonist at the dopamine D2 receptor, meaning that it activates the receptor but to a lesser extent than the full agonist dopamine. This activation of the dopamine D2 receptor leads to an increase in dopamine release in the brain, which can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopamine release, this compound has been shown to increase the release of norepinephrine and serotonin in the brain. This compound has also been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection. These effects suggest that this compound may have potential therapeutic uses in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide in lab experiments is its specificity for the dopamine D2 receptor. This specificity allows researchers to study the effects of dopamine D2 receptor activation without the confounding effects of other neurotransmitter systems. One limitation of using this compound in lab experiments is its relatively low potency compared to other dopamine D2 receptor agonists. This low potency may limit the usefulness of this compound in certain experimental paradigms.
将来の方向性
There are several future directions for research on 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide. One area of research is the development of more potent analogs of this compound that may have greater therapeutic potential. Another area of research is the study of the long-term effects of this compound on the brain, particularly with regard to its effects on synaptic plasticity and neuroprotection. Finally, the potential use of this compound in the treatment of other neurological disorders, such as depression and anxiety, should be explored.
合成法
The synthesis method for 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide involves several steps. The first step involves the reaction between 2-methoxybenzoic acid and thionyl chloride to form the corresponding acid chloride. The second step involves the reaction between the acid chloride and cyclohexylamine to form the corresponding amide. Finally, the amide is reacted with ethyl chloroformate and 5-chloro-2-methoxybenzoyl chloride to form this compound.
科学的研究の応用
5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide has been studied for its potential use in scientific research. One of the main areas of research has been in the field of neuroscience. This compound has been shown to have an affinity for the dopamine D2 receptor and has been studied for its potential use in the treatment of Parkinson's disease. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the effects of cocaine on the brain.
特性
IUPAC Name |
5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-3-18(13-7-5-4-6-8-13)16(19)14-11-12(17)9-10-15(14)20-2/h9-11,13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAIOAXSBKKHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol](/img/structure/B5795104.png)
![4-[(2-naphthyloxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5795107.png)
![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5795125.png)
![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)
![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5795137.png)

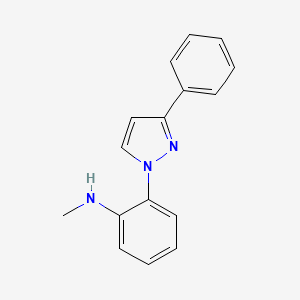
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5795162.png)

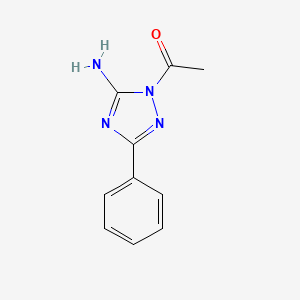
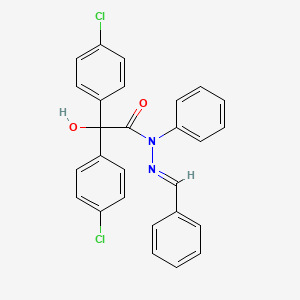
![N'-[4-(dimethylamino)benzylidene]-1-(2,4-dinitrophenyl)piperidine-4-carbohydrazide](/img/structure/B5795183.png)
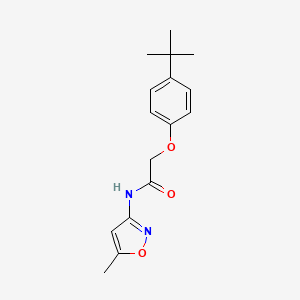
![N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B5795194.png)
